![molecular formula C13H22Cl2N2O2 B13503327 1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways . This modulation can result in various physiological effects, making the compound valuable for research in pharmacology and neuroscience .
Comparison with Similar Compounds
1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but with a single methoxy group, leading to different chemical and biological properties.
1-(2,4-Dimethoxyphenyl)piperazine: This compound has methoxy groups at different positions, affecting its reactivity and applications.
1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine dihydrochloride: This compound has chlorine substituents, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22Cl2N2O2 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H |
InChI Key |
PPLPMPZPFNBVAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


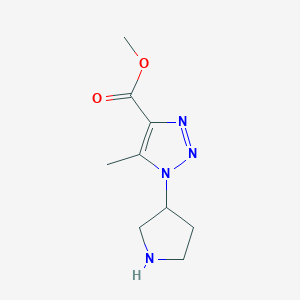
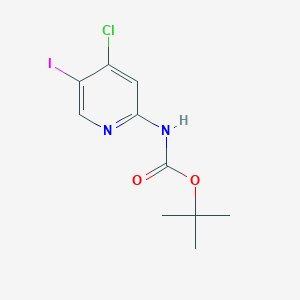


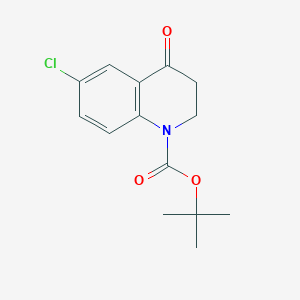
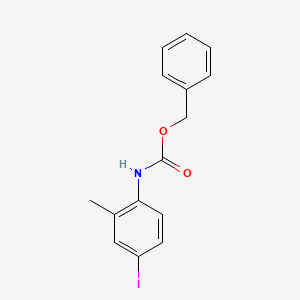
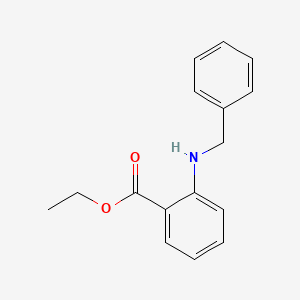
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
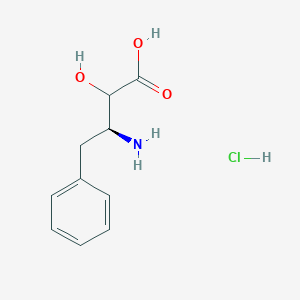

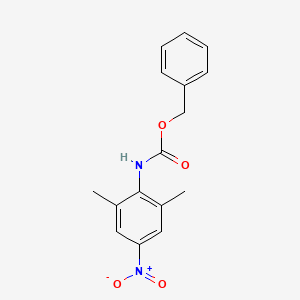
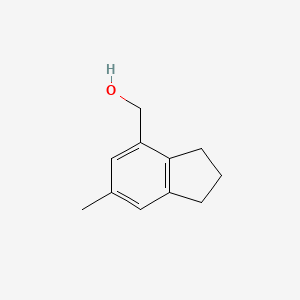
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
